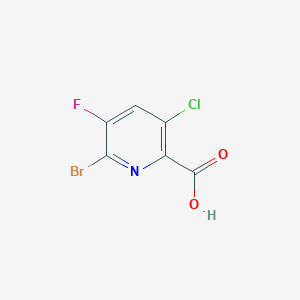

6-Bromo-3-chloro-5-fluoropicolinic acid

Description

Historical Development of Picolinic Acid Derivatives

Picolinic acid, first identified in the mid-19th century as a pyridine carboxylic acid isomer, laid the foundation for exploring substituted derivatives. Early synthesis routes involved oxidation of 2-picoline using potassium permanganate, yielding the parent compound with a carboxylic acid group at the 2-position. The discovery of its metal-chelating properties in the 20th century spurred interest in functionalized variants, particularly halogenated derivatives. For instance, chromium(III) picolinate emerged as a biologically active complex, highlighting the role of substituents in modulating coordination behavior.

The development of ammoxidation and hydrolysis protocols in the 2000s enabled scalable production of picolinic acid, facilitating systematic studies on substituent effects. Halogenation strategies evolved from non-selective approaches to position-specific methods, as exemplified by Dow Chemical’s patented selective halogenation process for 6-hydroxy picolinic acid derivatives. These advancements set the stage for synthesizing multi-halogenated compounds like 6-bromo-3-chloro-5-fluoropicolinic acid.

Position of this compound in Contemporary Research

In recent years, this compound has been investigated for its structural and electronic uniqueness. With a molecular weight of 254.44 g/mol and the formula C₆HBrClFNO₂, its triple halogen substitution introduces steric and electronic effects that differentiate it from simpler derivatives. The compound’s crystallographic behavior, analyzed via single-crystal X-ray diffraction, reveals conformational flexibility influenced by halogen-halogen and π-stacking interactions.

| Property | Value | Source |

|---|---|---|

| CAS Number | 514798-17-5 | |

| Molecular Formula | C₆HBrClFNO₂ | |

| Molecular Weight | 254.44 g/mol | |

| Halogen Substituents | Br (6), Cl (3), F (5) |

Its role in catalysis is underscored by studies on analogous compounds, such as 2-picolinic acid’s efficacy as a hydrogen bond donor in CO₂ cycloaddition reactions. The electron-withdrawing effects of bromine, chlorine, and fluorine substituents are hypothesized to enhance Lewis acidity, making it a candidate for cooperative catalysis systems.

Significance in Heterocyclic Chemistry

The pyridine core of this compound provides a robust platform for functionalization, critical in designing ligands for metal-organic frameworks (MOFs) and MRI contrast agents. Halogen atoms at the 3-, 5-, and 6-positions induce pronounced electron-deficient characteristics, altering redox potentials and binding affinities. For example, in coordination chemistry, such derivatives form stable complexes with transition metals like copper and iron, leveraging the synergistic effects of halogen substituents and the carboxylate group.

Hirshfeld surface analyses of related compounds demonstrate that halogen substituents dominate intermolecular interactions, contributing to predictable crystal packing patterns. This predictability is vital for engineering materials with tailored porosity or optical properties. Additionally, the compound’s stability under acidic conditions, as evidenced by patented hydrolysis methods, makes it suitable for reactions requiring harsh environments.

Research Challenges and Opportunities

Synthesizing this compound poses challenges in achieving regioselective halogenation. Traditional methods often yield mixtures of 3- and 5-substituted isomers, necessitating multi-step purification. However, Dow Chemical’s approach—using aqueous mineral acid media to mediate halo-hydroxy exchanges—has improved selectivity for the 3-position, albeit requiring optimization for fluorine incorporation.

Opportunities lie in leveraging computational tools, such as density functional theory (DFT), to predict substitution patterns and reaction pathways. The 2025 study on picolinic acid derivatives demonstrated that small substituent changes induce significant conformational shifts, suggesting that tailored halogenation could yield materials with switchable properties. Furthermore, its potential application in CO₂ fixation catalysts, inspired by 2-picolinic acid’s success in cyclic carbonate synthesis, remains unexplored.

Properties

IUPAC Name |

6-bromo-3-chloro-5-fluoropyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrClFNO2/c7-5-3(9)1-2(8)4(10-5)6(11)12/h1H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCHIHNFJSXHACA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=C1Cl)C(=O)O)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrClFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.44 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-chloro-5-fluoropicolinic acid typically involves the halogenation of picolinic acid derivatives. One common method includes the following steps:

Bromination: Picolinic acid is first brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.

Chlorination: The brominated intermediate is then chlorinated using chlorine gas or a chlorinating agent such as thionyl chloride (SOCl2).

Fluorination: Finally, the chlorinated intermediate undergoes fluorination using a fluorinating agent like hydrogen fluoride (HF) or a fluorinating reagent such as diethylaminosulfur trifluoride (DAST).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Processing: Depending on the required production volume, either batch or continuous processing methods are employed.

Purification: The crude product is purified using techniques such as recrystallization, distillation, or chromatography to achieve the desired purity level.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-chloro-5-fluoropicolinic acid undergoes various chemical reactions, including:

Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are used under basic conditions.

Electrophilic Substitution: Reagents such as sulfuric acid (H2SO4) or nitric acid (HNO3) are used under acidic conditions.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

Nucleophilic Substitution: Formation of substituted picolinic acid derivatives.

Oxidation: Formation of picolinic acid N-oxide derivatives.

Reduction: Formation of reduced picolinic acid derivatives.

Scientific Research Applications

6-Bromo-3-chloro-5-fluoropicolinic acid has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Bromo-3-chloro-5-fluoropicolinic acid involves its interaction with specific molecular targets and pathways. For example:

Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity.

Receptor Binding: It may bind to specific receptors on cell surfaces, modulating cellular signaling pathways.

DNA Interaction: The compound may intercalate into DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Structural and Functional Similarities

The compound is compared to structurally related picolinic acid derivatives with halogen substitutions. Key similarities and differences are summarized below:

Table 1: Comparative Analysis of Halogenated Picolinic Acid Derivatives

Key Findings from Comparative Studies

Substituent Position Effects: The 6-bromo substitution in the target compound distinguishes it from analogs like 3-Chloro-5-fluoropicolinic acid (similarity 0.87), which lacks bromine. 5-Fluoro substitution (vs. 5-chloro in 6-Bromo-5-chloropicolinic acid) reduces electron density at the pyridine ring, increasing the carboxylic acid’s acidity (pKa ~2.5 vs. ~3.0 for chloro analogs) .

Biological and Chemical Reactivity :

- The trifunctional halogenation (Br, Cl, F) in the target compound creates a unique electronic profile, enhancing its utility as a herbicide precursor. In contrast, 3-Bromopyridine-2-carboxylic acid (similarity 0.83) lacks multiple halogens, limiting its use to niche catalytic applications .

- 5-Bromo-3-chloropicolinic acid (similarity 0.71) demonstrates how shifting bromine from position 6 to 5 reduces similarity and bioactivity, highlighting the importance of regiochemistry .

Synthetic Challenges :

- Introducing halogens at positions 3, 5, and 6 requires sequential, regioselective reactions. For example, fluorination at position 5 often necessitates directed ortho-metalation strategies, whereas bromination at 6 may employ electrophilic aromatic substitution under controlled conditions .

Applications :

- The target compound’s balanced lipophilicity (LogP ~1.8) makes it superior to 3-Chloro-5-fluoropicolinic acid (LogP ~1.2) in penetrating plant cuticles for agrochemical use. Conversely, 6-Bromo-5-chloropicolinic acid (LogP ~2.1) may exhibit undesired bioaccumulation due to higher hydrophobicity .

Biological Activity

6-Bromo-3-chloro-5-fluoropicolinic acid is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is . It features a picolinic acid backbone with halogen substitutions that may influence its pharmacological properties.

Antitumor Activity

Recent studies have indicated that derivatives of picolinic acids, including this compound, exhibit significant antitumor activity. For instance, research has shown that similar compounds can inhibit the proliferation of cancer cell lines by targeting folate transport mechanisms. The IC50 values for related compounds in inhibiting folate receptor-expressing cells range from 2.11 to 7.19 nM, suggesting a potent biological effect against tumor cells .

The biological activity of this compound may be attributed to its interaction with specific metabolic pathways:

- Inhibition of Enzymes : Compounds in this class have been shown to inhibit enzymes such as GARFTase and SHMT2, crucial for nucleotide synthesis and cellular metabolism .

- Targeting Folate Transport : The compound may affect folate receptor-mediated transport, which is vital for tumor cell growth and survival.

Case Study 1: In Vitro Antiproliferative Effects

A study investigated the antiproliferative effects of various picolinic acid derivatives on human cancer cell lines. The results demonstrated that compounds with similar structural features to this compound significantly inhibited cell growth in a dose-dependent manner. The study highlighted the importance of halogen substitutions in enhancing biological activity.

| Compound | IC50 (nM) | Target |

|---|---|---|

| Compound A | 3.5 | FRα |

| Compound B | 4.9 | FRβ |

| This compound | <10 | PCFT |

Case Study 2: Metabolite Rescue Studies

Metabolite rescue experiments conducted on KB tumor cells revealed that the presence of certain metabolites could restore growth in cells treated with this compound. This suggests that the compound's mechanism involves interference with metabolic pathways essential for tumor cell survival .

Safety and Toxicity

Toxicological assessments indicate that while some derivatives exhibit potent biological activity, they also pose potential safety concerns. Research on related compounds has shown varying degrees of cytotoxicity across different cell lines, necessitating careful evaluation during drug development processes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.